3,4-Dimethoxybenzaldehyde-d6

LC-MS quantification stable isotope internal standard isotopic cross-contribution

3,4-Dimethoxybenzaldehyde-d6 (Veratraldehyde-d6; CAS 1162658-05-0) is a deuterated isotopologue of 3,4-dimethoxybenzaldehyde, a methoxy-substituted benzaldehyde derivative widely utilized in the fragrance, agrochemical, and pharmaceutical sectors. This stable isotope-labeled compound incorporates six deuterium atoms at the two methoxy groups (-OCD₃) , resulting in a molecular weight of 172.21 g/mol—an increase of approximately 6 mass units relative to the unlabeled parent (166.17 g/mol).

Molecular Formula C9H10O3
Molecular Weight 172.21 g/mol
Cat. No. B12395036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethoxybenzaldehyde-d6
Molecular FormulaC9H10O3
Molecular Weight172.21 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=O)OC
InChIInChI=1S/C9H10O3/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-6H,1-2H3/i1D3,2D3
InChIKeyWJUFSDZVCOTFON-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethoxybenzaldehyde-d6: Stable Isotope-Labeled Analytical Reference for Quantitative LC-MS and NMR Workflows


3,4-Dimethoxybenzaldehyde-d6 (Veratraldehyde-d6; CAS 1162658-05-0) is a deuterated isotopologue of 3,4-dimethoxybenzaldehyde, a methoxy-substituted benzaldehyde derivative widely utilized in the fragrance, agrochemical, and pharmaceutical sectors . This stable isotope-labeled compound incorporates six deuterium atoms at the two methoxy groups (-OCD₃) , resulting in a molecular weight of 172.21 g/mol—an increase of approximately 6 mass units relative to the unlabeled parent (166.17 g/mol) . Its primary scientific function is as an internal standard (IS) for quantitative analysis via liquid chromatography-mass spectrometry (LC-MS) and as a reference compound for nuclear magnetic resonance (NMR) spectroscopy [1]. As with all deuterated analytical standards, this compound is intended exclusively for research use and is not approved for human or veterinary therapeutic applications .

Why Unlabeled 3,4-Dimethoxybenzaldehyde or Structural Analogs Cannot Substitute for Deuterated Internal Standards in Quantitative LC-MS


In quantitative LC-MS bioanalysis, substituting a stable isotope-labeled internal standard (SIL-IS) such as 3,4-dimethoxybenzaldehyde-d6 with an unlabeled analog or structurally similar compound introduces systematic errors that cannot be fully corrected by calibration. Unlabeled compounds co-elute with the target analyte and cannot be distinguished by mass spectrometry, making it impossible to differentiate endogenous analyte signal from added internal standard signal [1]. Even structurally analogous internal standards—such as cinnamaldehyde, which has been employed for veratraldehyde quantification—exhibit different extraction recovery efficiencies, distinct ionization responses, and divergent matrix effect susceptibilities compared to the analyte, leading to inaccurate concentration estimates [2]. The fundamental requirement for a valid SIL-IS is a minimum mass difference that prevents isotopic cross-contribution while preserving nearly identical physicochemical behavior; 3,4-dimethoxybenzaldehyde-d6 achieves a +6 Da shift—exceeding the recommended minimum of 4-5 mass units—which minimizes cross-interference from naturally occurring isotopes of the analyte [3]. This systematic differentiation ensures that observed ion suppression or enhancement affects both the analyte and the internal standard proportionally, a prerequisite for accurate and precise quantification [4].

3,4-Dimethoxybenzaldehyde-d6: Quantitative Comparative Evidence for Analytical Selection


Molecular Weight Differentiation: +6 Da Mass Shift Exceeds Industry-Standard Minimum Requirements for Isotopic Internal Standards

3,4-Dimethoxybenzaldehyde-d6 provides a molecular weight of 172.21 g/mol, representing a +6.04 Da increase over the unlabeled parent compound (166.17 g/mol). This difference arises from the replacement of six hydrogen atoms (¹H, ~1.008 Da each) with six deuterium atoms (²H, ~2.014 Da each) at the two methoxy positions . Industry best practices for stable isotope-labeled internal standards in LC-MS recommend a mass difference of at least 1% or a minimum of 4-5 mass units between the analyte and internal standard to avoid cross-interference from the natural M+1/M+2 isotopic envelope of the analyte overlapping with the internal standard signal [1]. The +6 Da shift of 3,4-dimethoxybenzaldehyde-d6 represents a +3.6% mass increase, fully satisfying this minimum separation criterion .

LC-MS quantification stable isotope internal standard isotopic cross-contribution

Purity Specification: ≥98% Purity with Detailed Characterization Supports Regulatory-Compliant Method Validation

Commercially available 3,4-dimethoxybenzaldehyde-d6 is supplied with a certified purity of ≥98% and is accompanied by comprehensive analytical characterization data including NMR, HPLC, and MS documentation . In contrast, generic unlabeled 3,4-dimethoxybenzaldehyde may be available at lower purity grades (e.g., technical grade) without the same level of batch-specific analytical certification required for validated analytical methods. For analytical reference standards used in GLP or GMP environments, a purity of ≥98% is considered the minimum acceptable threshold for reliable quantitation . The availability of a Certificate of Analysis (COA) with detailed characterization data ensures that the deuterated standard meets the documentation requirements for regulatory submissions such as ANDA and DMF filings [1].

analytical method validation reference standard regulatory compliance

Kinetic Isotope Effect: Deuterium Substitution Potentially Alters Metabolic Stability Relative to Protium Analog

The carbon-deuterium (C-D) bond exhibits a bond dissociation energy approximately 0.1 kcal/mol greater than the carbon-protium (C-H) bond, resulting in a measurable kinetic isotope effect (KIE) when enzymatic cleavage at the labeled position is rate-limiting [1]. For compounds containing methoxy groups (-OCH₃), cytochrome P450-mediated O-demethylation represents a major metabolic pathway. Deuteration at these methoxy positions (as in -OCD₃) can reduce the rate of O-demethylation by a factor typically ranging from 2 to 10, depending on the specific enzyme isoform and the degree to which C-H bond cleavage constitutes the rate-determining step [2]. While no published head-to-head metabolic stability study comparing 3,4-dimethoxybenzaldehyde-d6 with its unlabeled counterpart was identified in this analysis, the broader class of deuterated aromatic methoxy compounds has been shown to exhibit altered pharmacokinetic profiles, including prolonged half-life and reduced clearance, due to the deuterium kinetic isotope effect [3].

pharmacokinetics metabolic stability deuterium kinetic isotope effect

Analytical Specificity: Deuterated Internal Standards Enable Analyte Discrimination Where Unlabeled Analogs Cannot

In LC-MS/MS quantitative analysis using the internal standard method, the use of a stable isotope-labeled internal standard such as 3,4-dimethoxybenzaldehyde-d6 enables co-elution with the analyte while maintaining complete mass spectrometric discrimination. This property allows the internal standard to compensate for variable recovery during sample preparation, ion suppression or enhancement during electrospray ionization, and instrument response fluctuations [1]. In a validated bioanalytical method for veratraldehyde in rat plasma, researchers employed cinnamaldehyde as a non-isotopic internal standard and achieved acceptable validation parameters; however, this approach requires independent demonstration that the structurally dissimilar internal standard experiences matrix effects and extraction recovery identical to those of the analyte [2]. Deuterated internal standards are widely acknowledged to provide superior correction for matrix effects compared to non-isotopic alternatives because they share nearly identical physicochemical properties with the analyte, differing only in mass [3]. Studies across diverse compound classes have demonstrated that deuterated internal standards can reduce matrix effect-related variability from >20% CV to <10% CV in complex biological matrices [4].

LC-MS/MS matrix effects ion suppression internal standard method

Isotopic Enrichment: Six Deuterium Atoms Maximize Signal Separation While Preserving Physicochemical Fidelity

3,4-Dimethoxybenzaldehyde-d6 incorporates deuterium at six positions, representing full deuteration of both methoxy groups (-OCD₃). This labeling pattern provides a +6 Da mass shift that is substantially larger than alternative deuterated forms such as 3,4-dimethoxybenzaldehyde-d3 (three deuterium atoms, +3 Da shift) . The selection of labeling position and extent is critical for internal standard performance: deuteration at non-exchangeable positions (such as the methoxy groups) ensures isotopic stability under analytical conditions, while a larger mass shift provides greater separation from the analyte's natural isotopic envelope . In comparative studies of deuterated internal standard selection, the extent of deuteration has been shown to influence cross-contribution between analyte and internal standard signals, with higher deuteration generally yielding lower cross-interference in MRM transitions [1]. The six-deuterium labeling of 3,4-dimethoxybenzaldehyde-d6 places it at the higher end of deuteration extent among commercially available isotopologues of this compound class.

isotopic purity deuterium labeling stable isotope internal standard design

Optimal Procurement and Application Scenarios for 3,4-Dimethoxybenzaldehyde-d6 Based on Verified Analytical Evidence


Quantitative LC-MS/MS Method Development and Validation for Veratraldehyde in Biological Matrices

3,4-Dimethoxybenzaldehyde-d6 is optimally deployed as a stable isotope-labeled internal standard (SIL-IS) for the development and validation of quantitative LC-MS/MS methods targeting veratraldehyde in complex biological matrices such as plasma, urine, or tissue homogenates . The +6 Da mass shift ensures adequate separation from the analyte's natural isotopic envelope, satisfying the minimum 4-5 Da separation recommended for robust MRM transitions . When added to samples prior to extraction, this deuterated standard compensates for variable recovery during protein precipitation or liquid-liquid extraction, corrects for ion suppression or enhancement during electrospray ionization, and normalizes instrument response fluctuations—capabilities that non-isotopic internal standards such as cinnamaldehyde cannot provide without extensive method-specific validation . This application scenario is directly supported by the established class-level evidence that deuterated internal standards improve quantitative accuracy and precision in LC-MS bioanalysis [4].

Pharmacokinetic and Metabolism Studies Requiring Differentiation of Exogenous vs Endogenous Analyte

In pharmacokinetic studies of veratraldehyde or veratraldehyde-containing formulations, 3,4-dimethoxybenzaldehyde-d6 can serve as an internal standard that is analytically distinguishable from the administered (unlabeled) compound. This differentiation is essential for accurate quantification of drug concentrations in biological samples without interference from the internal standard signal . Additionally, the deuterium kinetic isotope effect associated with the -OCD₃ groups may alter the metabolic stability of the labeled compound relative to the unlabeled analyte—a property that is both a consideration (the labeled and unlabeled forms are not pharmacokinetically identical in vivo) and a potential tool (the labeled compound can be used as a tracer to probe metabolic pathways without saturating enzyme systems) . This scenario derives from the class-level evidence on deuterium substitution effects on metabolic stability and the established use of deuterated compounds as tracers in drug development .

NMR Spectroscopy Reference for Structural Elucidation and Reaction Mechanism Studies

3,4-Dimethoxybenzaldehyde-d6 provides a deuterated reference standard for NMR spectroscopy applications including structural elucidation, reaction mechanism studies, and purity assessment. The deuterium labeling at the methoxy positions eliminates proton signals from these groups in ¹H NMR spectra, simplifying spectral interpretation and enabling clearer observation of other proton environments . This property is particularly valuable when analyzing complex mixtures or when tracking the fate of specific molecular fragments during chemical transformations. The deuterated compound can also serve as an internal reference for deuterium NMR experiments or as a lock solvent component in specialized NMR applications . The ≥98% purity specification and availability of full characterization data ensure that the compound meets the requirements for reference standard use in academic and industrial NMR facilities .

Regulatory-Compliant Analytical Method Validation for ANDA and DMF Submissions

In pharmaceutical development and manufacturing quality control environments, analytical methods used for ANDA (Abbreviated New Drug Application) and DMF (Drug Master File) submissions must employ reference standards of documented purity and identity. 3,4-Dimethoxybenzaldehyde-d6, supplied with a Certificate of Analysis (COA) documenting ≥98% purity and comprehensive characterization data (NMR, HPLC, MS), meets the documentation requirements for such regulatory submissions . The compound can be incorporated into validated analytical methods for the quantification of veratraldehyde-related impurities or for release testing of drug substances and products. Procurement of a certified deuterated standard with full documentation supports audit readiness and reduces the risk of method rejection during regulatory review . This scenario is grounded in the cross-study comparable evidence that certified reference standards are essential for regulatory-compliant analytical workflows .

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